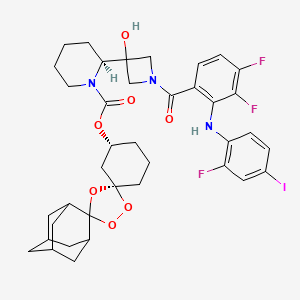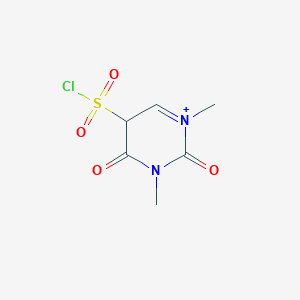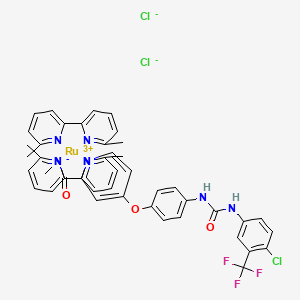
mgc(3Me)TMR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mgc(3Me)TMR is a Golgi probe designed based on tetramethylrhodamine. It is used primarily in scientific research for live-cell imaging of the Golgi apparatus . The compound is known for its high specificity and effectiveness in staining the Golgi apparatus, making it a valuable tool in cellular biology .
Méthodes De Préparation
The synthesis of mgc(3Me)TMR involves the incorporation of tetramethylrhodamine into a molecular structure that targets the Golgi apparatus. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of tetramethylrhodamine .
Analyse Des Réactions Chimiques
mgc(3Me)TMR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its fluorescence properties.
Substitution: Substitution reactions can modify the functional groups attached to the tetramethylrhodamine core, potentially altering its targeting capabilities
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
mgc(3Me)TMR has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in live-cell imaging to study the Golgi apparatus and its functions.
Medicine: Utilized in research to understand cellular processes and disease mechanisms involving the Golgi apparatus.
Industry: Applied in the development of new diagnostic tools and techniques for cellular imaging
Mécanisme D'action
The mechanism of action of mgc(3Me)TMR involves its ability to specifically bind to the Golgi apparatus. This binding is facilitated by the tetramethylrhodamine core, which interacts with specific molecular targets within the Golgi. The compound’s fluorescence properties allow for the visualization of the Golgi apparatus in live cells, providing valuable insights into cellular processes .
Comparaison Avec Des Composés Similaires
mgc(3Me)TMR is unique in its high specificity and effectiveness in staining the Golgi apparatus. Similar compounds include:
BODIPY FL C5-ceramide: Another Golgi probe with different fluorescence properties.
NBD C6-ceramide: A Golgi probe with a different molecular structure and targeting mechanism.
DiOC6(3): A general organelle stain that can also label the Golgi apparatus but with less specificity
This compound stands out due to its superior specificity and effectiveness in live-cell imaging of the Golgi apparatus .
Propriétés
Formule moléculaire |
C60H90N8O11S |
|---|---|
Poids moléculaire |
1131.5 g/mol |
Nom IUPAC |
N-[2-[[(2R)-1-[2-[2-[2-[[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl-methylamino]-1-oxo-3-sulfanylpropan-2-yl]-methylamino]-2-oxoethyl]-N-methyltetradecanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H68N6O8S.C24H22N2O3/c1-6-7-8-9-10-11-12-13-14-15-16-20-33(45)41(4)26-34(46)42(5)31(28-51)36(48)40(3)22-23-49-24-25-50-27-32(44)39-30(35(37)47)19-17-18-21-38-29(2)43;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h30-31,51H,6-28H2,1-5H3,(H2,37,47)(H,38,43)(H,39,44);5-14H,1-4H3/t30-,31-;/m0./s1 |
Clé InChI |
WKLUUIXUGAUOFU-PNXDLZEOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)




![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)

